molecular formula C9H17NO3 B1404472 (3Z)-3-(dimethoxymethyl)-4-(dimethylamino)but-3-en-2-one CAS No. 1417370-07-0

(3Z)-3-(dimethoxymethyl)-4-(dimethylamino)but-3-en-2-one

Cat. No. B1404472
M. Wt: 187.24 g/mol
InChI Key: QMKUPHLNFRTYKF-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-3-(dimethoxymethyl)-4-(dimethylamino)but-3-en-2-one is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as DMMDA-2, and it is a derivative of the phenethylamine family. DMMDA-2 has been studied for its effects on the central nervous system, and it has shown promising results in various research studies.

Mechanism Of Action

DMMDA-2 exerts its effects on the central nervous system by binding to serotonin receptors. It has been found to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood and perception. DMMDA-2 has also been found to have some affinity for the 5-HT2C receptor, which is involved in the regulation of appetite and sleep.

Biochemical And Physiological Effects

DMMDA-2 has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which are neurotransmitters that are involved in the regulation of mood and perception. DMMDA-2 has also been found to increase heart rate and blood pressure, which are physiological effects that are associated with the activation of the sympathetic nervous system.

Advantages And Limitations For Lab Experiments

DMMDA-2 has several advantages for use in lab experiments. It has a high affinity for serotonin receptors, which makes it a useful tool for studying the effects of serotonin on the central nervous system. DMMDA-2 is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, DMMDA-2 has some limitations for use in lab experiments. It has been found to be unstable under certain conditions, which can make it difficult to work with. DMMDA-2 also has some potential for abuse, which may limit its use in certain research settings.

Future Directions

There are several future directions for research on DMMDA-2. One area of interest is the potential use of DMMDA-2 in the treatment of neurological disorders. DMMDA-2 has shown promising results in the treatment of depression and anxiety, and further research is needed to explore its potential applications in this area. Another area of interest is the development of new analogs of DMMDA-2 that may have improved pharmacological properties. These analogs could be used to further explore the mechanisms of action of DMMDA-2 and to develop new treatments for neurological disorders.

Scientific Research Applications

DMMDA-2 has been used in various research studies due to its potential applications in the field of neuroscience. It has been studied for its effects on the central nervous system, and it has shown promising results in the treatment of various neurological disorders. DMMDA-2 has been found to have a high affinity for serotonin receptors, which are involved in the regulation of mood, appetite, and sleep.

properties

IUPAC Name

(Z)-3-(dimethoxymethyl)-4-(dimethylamino)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-7(11)8(6-10(2)3)9(12-4)13-5/h6,9H,1-5H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKUPHLNFRTYKF-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CN(C)C)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C\N(C)C)/C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-3-(dimethoxymethyl)-4-(dimethylamino)but-3-en-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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